amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
1-{[(tert-butoxy)carbonyl](methyl)amino}-2,3-dihydro-1H-indene-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid is a complex organic compound that features a unique indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid typically involves multiple stepsThe reaction conditions often involve the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indene core or the amino group.
Substitution: Substitution reactions can occur at the indene ring or the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, which can be removed under acidic conditions to reveal the active amino group. This amino group can then interact with enzymes or other proteins, potentially inhibiting their activity or modifying their function .
Comparación Con Compuestos Similares
- 1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid is unique due to its specific combination of functional groups and its indene core structure. This makes it particularly useful in applications where both steric protection and reactivity are required .
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17(4)16(13(18)19)10-9-11-7-5-6-8-12(11)16/h5-8H,9-10H2,1-4H3,(H,18,19) |
Clave InChI |
HWFMDCVNSVVHKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1(CCC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)

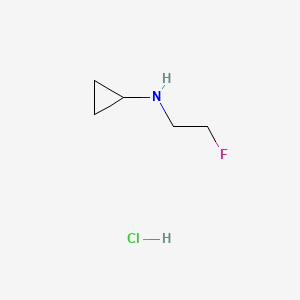
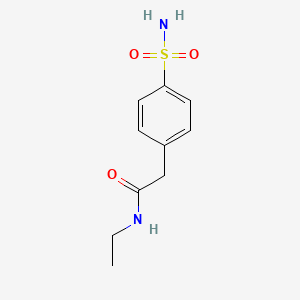
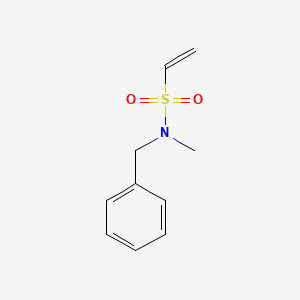
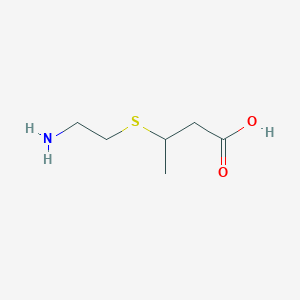

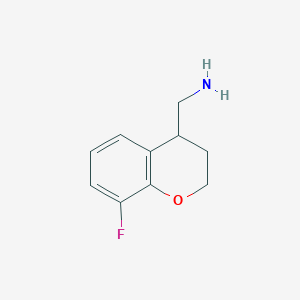
![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)


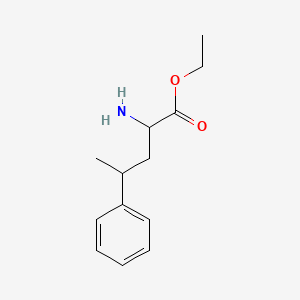
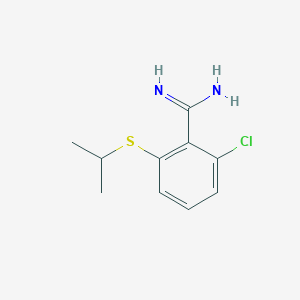
![Tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]piperazine-1-carboxylate](/img/structure/B13566476.png)
